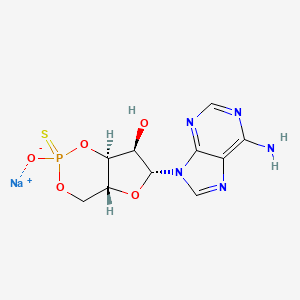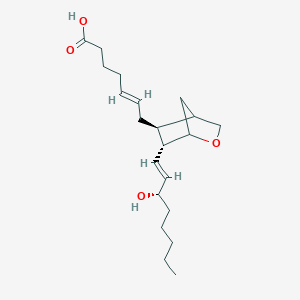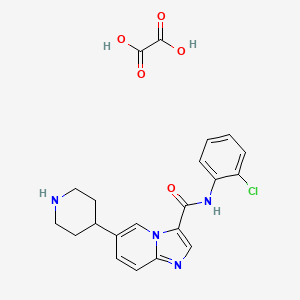
5-Hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capturer of kinase-insertion domain receptor (KDR) from a solution, while allowing the captured KDR to bind with the solution-phase vascular endothelial growth factor (VEGF); High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Tumor Inhibitory and Antioxidant Activity : A study by Hamdy et al. (2013) reported on the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, including those with pyrazolopyridine moieties. These derivatives exhibited significant tumor inhibitory and antioxidant activities, highlighting their potential in cancer research and therapy.
Large-Scale Stereoselective Synthesis : Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This study, detailed in Organic Process Research & Development, showcases the compound's potential for large-scale pharmaceutical production.
Dopaminergic Synthesis : Öztaşkın et al. (2011) described an alternative synthesis method for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, as found in Synthetic Communications. This synthesis is crucial for producing compounds with potential applications in neuroscience and pharmacology.
Synthesis and Pharmacology : McDermott et al. (1975) and (1976) in Journal of Medicinal Chemistry studied the synthesis of various 2-amino-1,2,3,4-tetrahydronaphthalene compounds. These compounds were screened for dopaminergic activity, indicating their relevance in studying dopamine-related disorders.
Pharmacological Activity of Derivatives : Gouhar and Raafat (2015) in Research on Chemical Intermediates synthesized and evaluated various derivatives of 5,6,7,8-tetrahydronaphthalen-2-yl for anticancer properties. This research underscores the compound's potential in developing new anticancer agents.
Stereoselective Reduction Studies : Wei-dong (2013) in Journal of Donghua University explored the stereoselective reduction of acyl-protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, an important step in synthesizing bioactive compounds.
Structure-Activity Relationship Studies : Leopoldo et al. (2007) in Journal of Medicinal Chemistry investigated the structure-affinity and -activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides for the 5-HT7 receptor. This study is significant for understanding the compound's interactions with specific receptors.
Eigenschaften
CAS-Nummer |
6976-14-3 |
|---|---|
Produktname |
5-Hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Molekularformel |
C10H16ClN3 |
Molekulargewicht |
213.709 |
IUPAC-Name |
5-hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)13-12;/h1-3,8,13H,4-6,11-12H2;1H |
InChI-Schlüssel |
RTOCVSJFUWPEMM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1N)C=CC=C2NN.Cl |
Synonyme |
5-Hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)



![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)



![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)

